Maximal Inhibition of Polyamine-Induced Histamine Release
Structure–activity relationship studies on the entire BAC family for inhibition of polyamine (48/80)-induced histamine release identified benzyldimethyltridecylammonium chloride as the most potent homologue. This finding emerged from systematic variation of the n-alkyl chain length, with the C13 derivative showing superior inhibitory activity compared to the C12 (dodecyl), C14 (tetradecyl), and longer-chain analogues [1].
| Evidence Dimension | Potency ranking in inhibiting 48/80-induced histamine release from mast cells |
|---|---|
| Target Compound Data | Ranked #1 (most potent) among BAC homologues tested |
| Comparator Or Baseline | C12, C14, and longer alkyl-chain BAC members; all exhibited lower inhibitory potency in the same assay system |
| Quantified Difference | Qualitative ranking – the C13 compound was explicitly identified as the optimal chain length within the full homologous series evaluated |
| Conditions | In vitro histamine release assay using rat peritoneal mast cells stimulated with compound 48/80 |
Why This Matters
For researchers investigating polyamine receptor pharmacology or developing mast cell-stabilising agents, the C13 homologue provides the highest reported potency in this selective, mechanism-specific assay, directly impacting experimental sensitivity and reproducibility.
- [1] Read, G.W. & Kiefer, E.F. (1979). Benzalkonium chloride: selective inhibitor of histamine release induced by compound 48/80 and other polyamines. Journal of Pharmacology and Experimental Therapeutics, 211(3), 711–715. View Source
